

Preparing Pevonedistat Hydrochloride Stock Solutions: Application Notes and Protocols

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Compound of Interest

Compound Name: Pevonedistat Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **pevonedistat hydrochloride** stock solutions for use in research and drug development settings.

Pevonedistat (also known as MLN4924) is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the ubiquitin-proteasome system.[1][2][3][4] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.

Data Presentation

The following tables summarize the key quantitative data for preparing **pevonedistat hydrochloride** solutions.

Table 1: Solubility of **Pevonedistat Hydrochloride**

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	62.5 - 96 mg/mL[1][3]	140.92 - 200.0 mM[1][3]	Sonication is recommended to aid dissolution.[1] Use fresh, moisture-free DMSO.[3]
DMSO	10 mg/mL[2]	-	Soluble.[2]

Table 2: Recommended Storage Conditions

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C[2][3]	24 months to 3 years[2][3]	Store desiccated.[2]
In Solvent (DMSO)	-80°C[1][3]	1 to 2 years[1][3][4]	Aliquot to avoid repeated freeze-thaw cycles.[2][3]
In Solvent (DMSO)	-20°C[2][3][4]	1 to 3 months[2][3][4]	Aliquot to avoid repeated freeze-thaw cycles.[2][3]
Diluted Solutions (in 0.9% NaCl)	2-8°C	Up to 14 days[5][6]	For concentrations of 50-200 µg/mL.[5][6]
Concentrated Solution (10 mg/mL in vial)	2-8°C	Up to 7 days[5][6]	Allows for re-using the vial.[5][6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration **Pevonedistat Hydrochloride** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used solvent for in vitro studies.

Materials:

- **Pevonedistat hydrochloride** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)
- Pipettes and sterile filter tips

Procedure:

- **Pre-weighing Preparation:** Allow the **pevonedistat hydrochloride** powder vial to equilibrate to room temperature before opening to prevent condensation.
- **Weighing:** Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of **pevonedistat hydrochloride** powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 479.98 g/mol for the hydrochloride salt), weigh out 4.80 mg of the compound.
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the vial containing the **pevonedistat hydrochloride** powder. For the example above, add 1 mL of DMSO.
- **Dissolution:** Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.^[1] Visually inspect the solution to ensure it is clear and free of particulates.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.^{[2][3]} Store the aliquots at -80°C for long-term

storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).^[3]

- Working Dilutions: For cell-based assays, the DMSO stock solution can be further diluted in an appropriate cell culture medium to the desired final concentration.^[1] It is recommended to prepare working solutions fresh for each experiment.

Protocol 2: Preparation of a Formulation for In Vivo Animal Studies

This protocol provides a general method for preparing **pevonedistat hydrochloride** for intraperitoneal injection in animal models. The final concentration and vehicle composition may need to be optimized for specific experimental requirements.

Materials:

- **Pevonedistat hydrochloride** powder
- DMSO
- PEG300
- Tween 80
- Saline (0.9% NaCl)
- Sterile vials and syringes
- Vortex mixer
- Sonicator (optional)

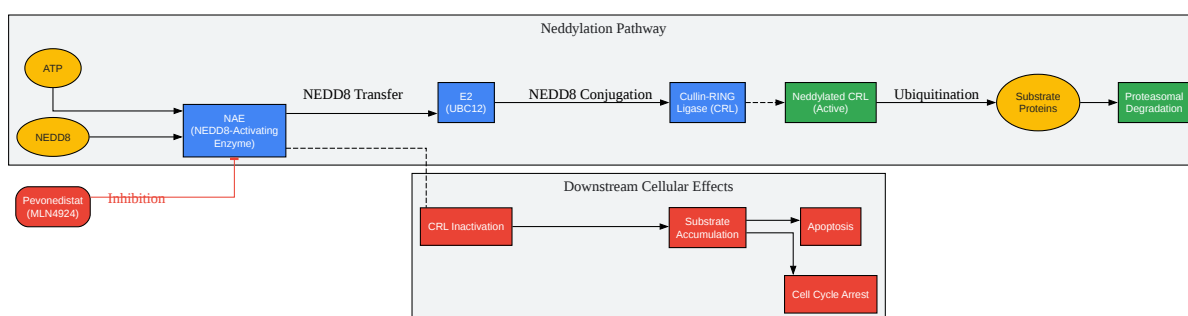
Procedure:

- Initial Dissolution in DMSO: Prepare a concentrated stock solution of **pevonedistat hydrochloride** in DMSO as described in Protocol 1.
- Vehicle Preparation (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

- In a sterile tube, add the required volume of the **pevonedistat hydrochloride** DMSO stock solution to achieve the final desired dosage.
- Sequentially add the other components of the vehicle, ensuring the solution is mixed well after each addition.^[1] For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock, followed by 400 µL of PEG300, 50 µL of Tween 80, and finally 450 µL of saline.
- Vortex the solution thoroughly until it is clear. Sonication can be used to aid dissolution.^[1]
- Administration: This formulation should be prepared fresh on the day of use and administered to the animals as per the experimental design.^{[1][7]}

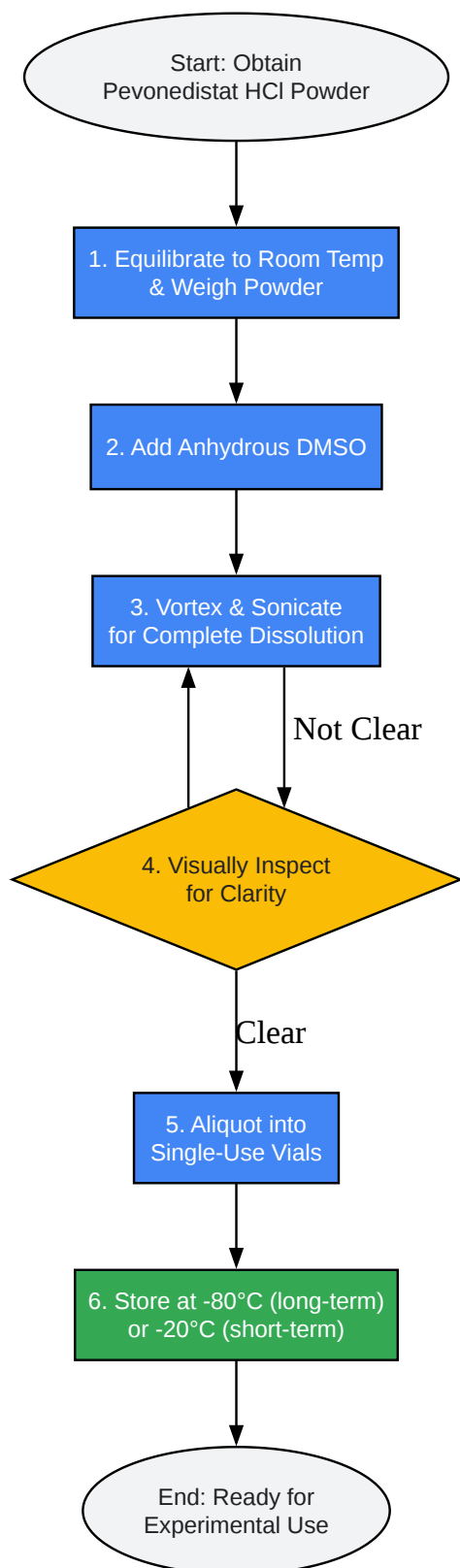
Mandatory Visualization

The following diagrams illustrate key concepts related to **pevonedistat hydrochloride**.



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Caption: Mechanism of action of pevonedistat in the neddylation pathway.



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Caption: Workflow for preparing **pevonedistat hydrochloride** stock solution.

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